5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound with a complex structure that includes an azido group, an acetyl group, and a dioxane ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 2-(2-azidoethoxy)acetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Triethylamine: Used as a base in substitution reactions.
Copper(I) Catalysts: Used in cycloaddition reactions.
Acids and Bases: Used in hydrolysis reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Carboxylic Acids: Formed from hydrolysis of the acetyl group.
Scientific Research Applications
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and click chemistry.
Biology: Employed in the development of bioconjugates and labeling of biomolecules.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione involves the reactivity of its functional groups:
Azido Group: Participates in cycloaddition reactions, forming stable triazole rings.
Acetyl Group: Can be hydrolyzed to release acetic acid, which may participate in further reactions.
Dioxane Ring: Provides structural stability and can undergo ring-opening reactions under specific conditions.
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-Azidoethoxy)ethoxy]ethanamine: Similar in structure but lacks the dioxane ring.
Meldrum’s Acid: Shares the dioxane ring but lacks the azido and acetyl groups.
Uniqueness
5-[2-(2-Azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to its combination of functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both the azido and acetyl groups allows for diverse reactivity, making it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C10H13N3O6 |
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Molecular Weight |
271.23 g/mol |
IUPAC Name |
5-[2-(2-azidoethoxy)acetyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C10H13N3O6/c1-10(2)18-8(15)7(9(16)19-10)6(14)5-17-4-3-12-13-11/h7H,3-5H2,1-2H3 |
InChI Key |
VJXPDVDCITWBHC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(=O)COCCN=[N+]=[N-])C |
Origin of Product |
United States |
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